Cas no 80636-01-7 (2-(4-Methoxyphenyl)-4-methylpyridine)
2-(4-Methoxyphenyl)-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methoxyphenyl)-4-methylpyridine
- 2-(4-methoxy-phenyl)-4-methyl-pyridine
- 2-(4-Methoxy-phenyl)-4-methyl-pyrid
- 4-(4-methylpyridin-2-yl)anisole
- 4-methyl-2-(p-methoxyphenyl)pyridine
- AKOS006291095
- SB54502
- SCHEMBL913245
- DTXSID40583120
- AC-20689
- 80636-01-7
- QQIZXBNGXNHOBS-UHFFFAOYSA-N
-
- Inchi: 1S/C13H13NO/c1-10-7-8-14-13(9-10)11-3-5-12(15-2)6-4-11/h3-9H,1-2H3
- InChI Key: QQIZXBNGXNHOBS-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=C(C)C=CN=1
Computed Properties
- Exact Mass: 199.10000
- Monoisotopic Mass: 199.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12000
- LogP: 3.06560
2-(4-Methoxyphenyl)-4-methylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Methoxyphenyl)-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171040-1g |
2-(4-methoxyphenyl)-4-methylpyridine |
80636-01-7 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM171040-1g |
2-(4-methoxyphenyl)-4-methylpyridine |
80636-01-7 | 95% | 1g |
$464 | 2024-07-23 | |
| Alichem | A029186814-1g |
2-(4-Methoxyphenyl)-4-methylpyridine |
80636-01-7 | 95% | 1g |
$413.03 | 2023-09-01 |
2-(4-Methoxyphenyl)-4-methylpyridine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-(4-Methoxyphenyl)-4-methylpyridine
Research Briefing on 2-(4-Methoxyphenyl)-4-methylpyridine (CAS: 80636-01-7) in Chemical Biology and Pharmaceutical Applications
2-(4-Methoxyphenyl)-4-methylpyridine (CAS: 80636-01-7) is a structurally unique small molecule that has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate or active pharmacophore in the synthesis of novel therapeutic agents. This briefing synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and emerging applications in medicinal chemistry.
Recent investigations into the molecular structure of 2-(4-Methoxyphenyl)-4-methylpyridine reveal its significance as a building block for heterocyclic compounds. The presence of both methoxy and methyl groups on the aromatic rings contributes to its distinct electronic and steric properties, making it a valuable scaffold for designing inhibitors targeting specific enzymes or receptors. Computational studies published in 2023 suggest that modifications to this core structure can significantly alter binding affinities to biological targets, particularly in the context of kinase inhibition.
In pharmacological research, 2-(4-Methoxyphenyl)-4-methylpyridine has shown promising activity in preliminary screening against various disease models. A 2024 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potential anticancer agents, with derivatives exhibiting selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis through mitochondrial pathways.
The compound's pharmacokinetic properties have been the subject of recent optimization efforts. Research teams have developed novel formulations and prodrug approaches to enhance the bioavailability of 2-(4-Methoxyphenyl)-4-methylpyridine derivatives. Advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have been employed to characterize its metabolic pathways and identify potential drug-drug interactions, as reported in recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Emerging applications of 2-(4-Methoxyphenyl)-4-methylpyridine extend beyond traditional small-molecule therapeutics. Recent patents filed in 2024 describe its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation, leveraging its structural features to facilitate ternary complex formation between target proteins and E3 ubiquitin ligases. This innovative approach represents a significant advancement in the field of targeted therapy development.
Ongoing clinical investigations are exploring the therapeutic potential of 2-(4-Methoxyphenyl)-4-methylpyridine derivatives in various indications. Early-phase trials are currently evaluating its safety profile and preliminary efficacy in inflammatory disorders and certain neurological conditions. Researchers are particularly interested in its ability to modulate specific signaling pathways implicated in these diseases, with initial results expected to be published in late 2024 or early 2025.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes for producing 2-(4-Methoxyphenyl)-4-methylpyridine. Green chemistry approaches utilizing catalytic systems and alternative solvents have shown promise in reducing environmental impact while maintaining high yields and purity, addressing growing concerns about sustainable pharmaceutical manufacturing.
In conclusion, 2-(4-Methoxyphenyl)-4-methylpyridine (CAS: 80636-01-7) represents a compound of significant interest in contemporary pharmaceutical research. Its structural versatility, demonstrated biological activities, and potential for therapeutic application make it a focal point for ongoing investigation. As research progresses, this molecule may serve as the foundation for developing novel treatments across multiple therapeutic areas, warranting continued attention from the scientific community.
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